![molecular formula C20H18ClN5 B2730222 1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890893-40-0](/img/structure/B2730222.png)
1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C20H18ClN5 and its molecular weight is 363.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including 1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been widely explored in scientific research. These compounds are synthesized through reactions involving hydroxymethyl pyrazole derivatives with primary amines, yielding a series of N-((1H-pyrazol-1-yl)methyl) pyrimidin-2-amines. The structural identities of these compounds are confirmed using various spectroscopic methods such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography. Crystallographic analysis highlights the planarity between N–H of the amine group and Nitrogen or Oxygen atoms with the aromatic ring, while theoretical calculations on their physical and chemical properties complement experimental data, confirming their potential biological activity against breast cancer and microbes (Titi et al., 2020).
Antimicrobial Applications
The incorporation of pyrimidine derivatives into polyurethane varnish and printing ink paste demonstrates their effective antimicrobial properties. These heterocyclic compounds exhibit significant antimicrobial effects against various microbial strains when physically integrated into surface coatings. Not only do they provide antimicrobial protection, but they also slightly enhance the physical and mechanical properties of the polyurethane varnish, showcasing a practical application in materials science (El‐Wahab et al., 2015).
Anticancer and Anti-inflammatory Properties
Pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-inflammatory activities. Novel series of these compounds have shown promise as anticancer and anti-5-lipoxygenase agents, with specific derivatives synthesized through condensation reactions displaying cytotoxicity against cancer cell lines and inhibiting 5-lipoxygenase, an enzyme involved in inflammation. Such studies suggest a structural-activity relationship that could guide the development of new therapeutic agents (Rahmouni et al., 2016).
Corrosion Inhibition
In addition to biomedical applications, these derivatives have been explored as corrosion inhibitors. The ability of pyrazolo[3,4-d]pyrimidine derivatives to inhibit corrosion on C-steel surfaces in acidic environments has been documented. These compounds exhibit potential as effective corrosion inhibitors, with their efficiency increasing with concentration, providing insights into their mechanism of action and suggesting their utility in protecting industrial materials (Abdel Hameed et al., 2020).
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5/c1-3-14-5-7-15(8-6-14)25-19-17-11-24-26(20(17)23-12-22-19)16-9-4-13(2)18(21)10-16/h4-12H,3H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXOYAYAZLQLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-enamide](/img/structure/B2730139.png)
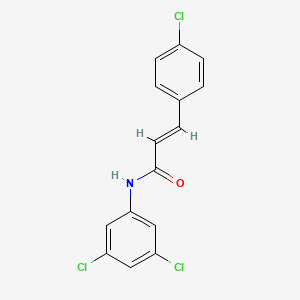
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2730141.png)
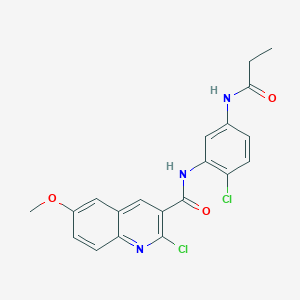
![Methyl (E)-5-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]pent-4-enoate](/img/structure/B2730148.png)
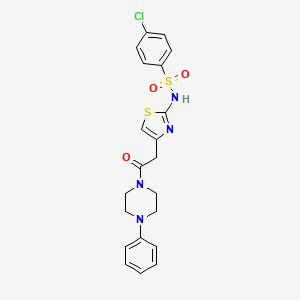
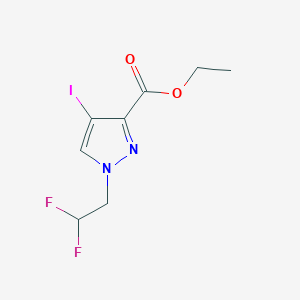
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2730153.png)
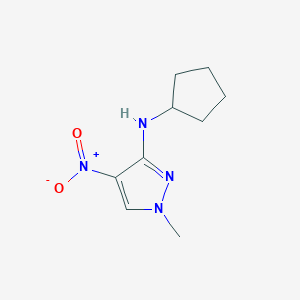

![2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2730159.png)
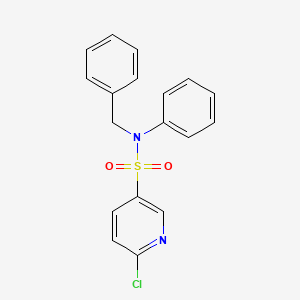

![ethyl 3-carbamoyl-2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2730162.png)